L-allo-threonine
Overview
Description
L-allo-threonine: is an amino acid with the chemical formula C4H9NO3 . It is a diastereomer of the amino acid threonine, meaning it has the same molecular formula but a different spatial arrangement of atoms. This compound is a water-soluble, colorless solid that is not one of the proteinogenic amino acids. Despite this, it has been the subject of interest for the synthesis of novel proteins using an expanded genetic code .
Mechanism of Action
Target of Action
L-Allothreonine, also known as L-allo-threonine, primarily targets Threonine Aldolases (TAs) . These enzymes play a crucial role in catalyzing carbon-carbon bond formations in synthetic organic chemistry . They are pyridoxal-5-phosphate-dependent enzymes, which, in nature, catalyze the cleavage of L-threonine or this compound to glycine and acetaldehyde in a glycine biosynthetic pathway .
Mode of Action
L-Allothreonine interacts with its target, Threonine Aldolases, to catalyze the conversion of glycine and aldehydes to synthesize β-hydroxy-α-amino acids . This process forms two new stereogenic centers starting from the achiral precursors glycine and an aldehyde .
Biochemical Pathways
The primary biochemical pathway affected by L-Allothreonine is the glycine biosynthetic pathway . In this pathway, Threonine Aldolases catalyze the cleavage of L-threonine or this compound to glycine and acetaldehyde . The resulting chiral β-hydroxy-α-amino acid products are important precursors for pharmaceuticals .
Pharmacokinetics
Information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of L-Allothreonine is currently limited. It is known that l-allothreonine is a water-soluble colorless solid , which suggests that it may have good bioavailability.
Result of Action
The action of L-Allothreonine results in the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . These β-hydroxy-α-amino acids are important precursors for various pharmaceuticals . For instance, they are used in the synthesis of thiamphenicol, a L-threo-phenylserine derivative, and L-threo-3,4-dihydroxyphenylserine .
Action Environment
The action, efficacy, and stability of L-Allothreonine can be influenced by various environmental factors. For example, the enzyme this compound aldolase from E.coli is a highly thermostable enzyme that survives at 60 degrees Celsius This suggests that temperature is a significant environmental factor affecting the action of L-Allothreonine
Biochemical Analysis
Biochemical Properties
L-Allothreonine participates in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes that interact with L-Allothreonine is threonine aldolase. Threonine aldolase catalyzes the cleavage of L-Allothreonine to produce glycine and acetaldehyde . This reaction is part of the glycine biosynthetic pathway. Additionally, L-Allothreonine can interact with other biomolecules, such as pyridoxal-5-phosphate, which acts as a cofactor in the enzymatic reaction . These interactions are essential for maintaining the proper function of metabolic pathways and ensuring the synthesis of necessary biomolecules.
Molecular Mechanism
The molecular mechanism of L-Allothreonine involves its binding interactions with various biomolecules. For example, L-Allothreonine binds to threonine aldolase, facilitating the cleavage reaction that produces glycine and acetaldehyde . This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, L-Allothreonine can act as an inhibitor or activator of other enzymes, depending on the specific context. These interactions can lead to changes in enzyme activity and, consequently, alterations in metabolic pathways and cellular processes. Furthermore, L-Allothreonine can influence gene expression by interacting with proteins involved in chromatin remodeling and transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Allothreonine can change over time due to its stability and degradation. Studies have shown that L-Allothreonine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to L-Allothreonine in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important to consider when studying the biochemical properties and cellular effects of L-Allothreonine.
Dosage Effects in Animal Models
The effects of L-Allothreonine can vary with different dosages in animal models. At low doses, L-Allothreonine may have minimal impact on cellular function and metabolism. At higher doses, L-Allothreonine can exhibit toxic or adverse effects, including disruptions in metabolic pathways and alterations in gene expression . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular function. Understanding these dosage effects is crucial for determining the safe and effective use of L-Allothreonine in research and therapeutic applications.
Metabolic Pathways
L-Allothreonine is involved in several metabolic pathways, including the glycine biosynthetic pathway. Threonine aldolase catalyzes the cleavage of L-Allothreonine to produce glycine and acetaldehyde, which are essential intermediates in various metabolic processes . Additionally, L-Allothreonine can interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are vital for maintaining the proper function of metabolic pathways and ensuring the synthesis of necessary biomolecules.
Transport and Distribution
L-Allothreonine is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of L-Allothreonine, ensuring its availability for biochemical reactions . Additionally, binding proteins can interact with L-Allothreonine, influencing its distribution and accumulation within specific cellular compartments. Understanding the transport and distribution of L-Allothreonine is essential for comprehending its role in cellular processes and metabolic pathways.
Subcellular Localization
The subcellular localization of L-Allothreonine is influenced by targeting signals and post-translational modifications. These signals direct L-Allothreonine to specific compartments or organelles within the cell, where it can exert its effects on biochemical reactions and cellular processes . For example, L-Allothreonine may be localized to the mitochondria, where it participates in metabolic pathways and energy production. Understanding the subcellular localization of L-Allothreonine is crucial for elucidating its role in cellular function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-allo-threonine can be synthesized in the laboratory from bromomethoxybutyric acid. The process involves the use of threonine aldolases, which catalyze the aldol condensation of different aldehydes and glycine to produce β-hydroxy-α-amino acids with complete stereocontrol at the α-carbon and moderate specificity at the β-carbon .
Industrial Production Methods: The industrial production of this compound often involves the use of microbial threonine aldolases. These enzymes are recombinantly produced and their biochemical properties are characterized to improve reaction protocols, enabling higher conversions and investigating the substrate scope of enzymes .
Chemical Reactions Analysis
Types of Reactions: L-allo-threonine undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of keto acids, while reduction can yield alcohols or amines .
Scientific Research Applications
L-allo-threonine has a wide range of scientific research applications:
Comparison with Similar Compounds
L-Threonine: An essential amino acid that is a diastereomer of L-allo-threonine.
D-Allothreonine: The D-enantiomer of allothreonine.
L-Serine: Another amino acid that shares some structural similarities with this compound.
Uniqueness: this compound is unique due to its specific stereochemistry (S, S) at carbons 2 and 3, which distinguishes it from its diastereomers and enantiomers. This unique stereochemistry allows it to participate in specific biochemical pathways and reactions that its similar compounds may not .
Properties
IUPAC Name |
(2R,3S)-2-amino-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-STHAYSLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859087 | |
Record name | D-Threonine | |
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Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | D-Threonine | |
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CAS No. |
632-20-2, 80-68-2, 24830-94-2, 144-98-9 | |
Record name | D-Threonine | |
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Record name | Threonine, D- | |
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Record name | Threonine | |
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Record name | D-threonine | |
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Record name | D-threonine | |
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Record name | DL-threonine | |
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Record name | Allo-DL-threonine | |
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Record name | THREONINE, D- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is L-allo-threonine and how is it different from L-threonine?
A1: this compound is a stereoisomer of the proteinogenic amino acid L-threonine. Both share the same molecular formula (C4H9NO3) and molecular weight (119.12 g/mol), but differ in the spatial arrangement of atoms around the β-carbon, making them diastereomers.
Q2: How does the stereochemistry of this compound impact its recognition by enzymes compared to L-threonine?
A: Enzymes often exhibit stereospecificity, meaning they preferentially bind to and react with a specific stereoisomer of a substrate. While some enzymes accept both L-threonine and this compound, their affinity and catalytic efficiency can differ significantly. For instance, the enzyme this compound aldolase (LATA) from Aeromonas jandaei DK-39 displays a marked preference for this compound over L-threonine []. This selectivity arises from subtle differences in the shape and electrostatic interactions within the enzyme's active site, which are complementary to the specific stereochemistry of this compound [, , ].
Q3: What is this compound aldolase (LATA) and what role does it play in this compound metabolism?
A: this compound aldolase (LATA) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible aldol cleavage of this compound into glycine and acetaldehyde []. This reaction represents a key step in the catabolism of this compound in certain bacteria, enabling them to utilize this amino acid as a carbon and nitrogen source.
Q4: Can the substrate specificity of LATA be altered, and if so, what structural changes are involved?
A: Yes, the substrate specificity of LATA can be altered through mutations in its active site. For example, a double mutation (H128Y/S292R) in LATA from Aeromonas jandaei DK-39 was found to enhance its activity towards both this compound and L-threonine []. Structural analysis revealed that these mutations induce conformational changes in a loop region (Ala123-Pro131) near the active site, affecting substrate binding and consequently, enzyme specificity []. Specifically, the H128Y mutation causes a significant shift in the position of His128, which influences the enzyme’s ability to accommodate different threonine isomers [].
Q5: How do researchers study the catalytic mechanism of enzymes like LATA?
A5: Researchers utilize a variety of techniques to study enzyme mechanisms, including:
- X-ray crystallography: Determining the three-dimensional structures of the enzyme alone and bound to substrates or inhibitors provides valuable insights into the architecture of the active site and the interactions involved in substrate binding and catalysis [, ].
- Site-directed mutagenesis: By introducing specific mutations into the enzyme's gene and analyzing the properties of the resulting mutant enzymes, researchers can pinpoint amino acid residues critical for catalysis, substrate binding, or structural integrity [].
- Kinetic isotope effects: By substituting atoms in the substrate or solvent with heavier isotopes and measuring the resulting changes in reaction rates, researchers can probe the transition state of the reaction and identify bond-breaking or bond-forming steps that are rate-limiting [].
- Spectroscopic analyses: The use of techniques like UV-Vis and fluorescence spectroscopy allows monitoring changes in the enzyme's or substrate's spectroscopic properties during the reaction, providing clues about the formation and breakdown of reaction intermediates [].
Q6: Are there any known applications of this compound in biotechnology or biocatalysis?
A: The unique stereochemistry of this compound and its recognition by certain enzymes make it a valuable tool in biocatalysis, especially for the synthesis of chiral compounds. For example, this compound aldolase has been explored for the preparative synthesis of this compound and other β-hydroxy-α-amino acids, which are valuable building blocks for pharmaceuticals and other bioactive compounds [, ].
Q7: Is there any evidence that this compound is involved in the biosynthesis of natural products?
A: Yes, this compound is a constituent of some natural products. Notably, it is found in globomycin, a cyclic peptide antibiotic that exhibits spheroplast-forming activity []. The discovery of this compound in this context is particularly interesting because it was one of the first instances where this stereoisomer was found in a natural product.
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